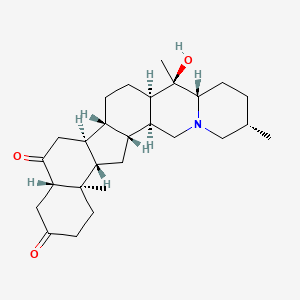

Imperialone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,6S,9S,10R,11R,14S,15S,18S,23R,24S)-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15,17-23,25,31H,4-14H2,1-3H3/t15-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDAYMRWVVNXAO-GIYMPXGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(=O)C6)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CCC(=O)C6)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23521-53-1 | |

| Record name | Imperialone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023521531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Aspirin's Mechanism of Action: An In-depth Technical Guide

Introduction

Aspirin (B1665792), or acetylsalicylic acid, is one of the most widely used medications globally. Its therapeutic effects as an analgesic, anti-inflammatory, and antipyretic agent are well-established. Furthermore, its role in the prevention of cardiovascular diseases and certain cancers has been a subject of intense research. This guide provides a detailed examination of the molecular mechanisms underlying aspirin's diverse pharmacological effects, with a focus on its interaction with the cyclooxygenase (COX) enzymes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of aspirin's mechanism of action.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action of aspirin involves the irreversible inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Aspirin acetylates a serine residue in the active site of the COX enzymes, leading to their irreversible inactivation.

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and promoting platelet aggregation. The inhibition of COX-1 by aspirin is responsible for both its antiplatelet effects and some of its gastrointestinal side effects.

-

COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The anti-inflammatory, analgesic, and antipyretic effects of aspirin are primarily mediated through the inhibition of COX-2.

The differential inhibition of COX-1 and COX-2 by aspirin underlies its therapeutic window and side-effect profile.

Quantitative Data on COX Inhibition

The inhibitory potency of aspirin against COX-1 and COX-2 can be quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for aspirin against ovine COX-1 and COX-2.

| Enzyme | Aspirin IC50 (μM) |

| Ovine COX-1 | 3.6 |

| Ovine COX-2 | 26.5 |

Data sourced from a representative in vitro study.

Experimental Protocols

1. In Vitro COX Activity Assay

This protocol describes a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.

-

Objective: To measure the IC50 of aspirin for COX-1 and COX-2.

-

Materials:

-

Purified ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Aspirin (test compound)

-

Assay buffer (e.g., Tris-HCl)

-

Detection reagent (e.g., a peroxidase-based system to measure prostaglandin (B15479496) production)

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of aspirin in the assay buffer.

-

In a 96-well plate, add the COX enzyme (either COX-1 or COX-2) to each well.

-

Add the different concentrations of aspirin to the wells and incubate for a specified time (e.g., 15 minutes) to allow for enzyme inhibition.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Allow the reaction to proceed for a set time (e.g., 10 minutes).

-

Stop the reaction and add the detection reagent to measure the amount of prostaglandin produced.

-

Read the absorbance using a microplate reader.

-

Calculate the percentage of inhibition for each aspirin concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Pathway and Aspirin's Site of Action

Caption: Aspirin irreversibly inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Workflow for COX Inhibition Assay

Caption: Workflow for determining the IC50 of aspirin against COX enzymes.

Antiplatelet Effect of Aspirin

Aspirin's antiplatelet effect is primarily mediated through the inhibition of COX-1 in platelets. Platelets rely on COX-1 to produce thromboxane (B8750289) A2 (TXA2), a potent promoter of platelet aggregation. By irreversibly inhibiting platelet COX-1, aspirin reduces TXA2 synthesis for the entire lifespan of the platelet (about 7-10 days). This prolonged antiplatelet effect is the basis for low-dose aspirin therapy in the prevention of cardiovascular events.

Aspirin-Triggered Lipoxins (ATLs)

In addition to inhibiting prostaglandin synthesis, aspirin's acetylation of COX-2 leads to a switch in the enzyme's catalytic activity. The acetylated COX-2 enzyme can then convert arachidonic acid into 15(R)-hydroxyeicosatetraenoic acid (15R-HETE), which is a precursor for the synthesis of aspirin-triggered lipoxins (ATLs). Lipoxins are endogenous lipid mediators with potent anti-inflammatory properties. The generation of ATLs is thought to contribute to the anti-inflammatory effects of aspirin.

The mechanism of action of aspirin is multifaceted, with its primary effects stemming from the irreversible inhibition of COX-1 and COX-2 enzymes. This leads to a reduction in the synthesis of prostaglandins, which are key mediators of pain, inflammation, and platelet aggregation. Furthermore, aspirin's unique ability to trigger the production of anti-inflammatory lipoxins through the acetylation of COX-2 adds another layer to its pharmacological profile. A thorough understanding of these mechanisms is crucial for the continued development of novel anti-inflammatory and antithrombotic therapies.

The Multifaceted Biological Activities of Ginsenoside Rg1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rg1, a protopanaxatriol (B1242838) saponin, is one of the most abundant and active compounds isolated from the esteemed medicinal plant, Panax ginseng. Renowned for its diverse pharmacological effects, Rg1 has garnered significant attention within the scientific community for its potential therapeutic applications in a wide array of pathological conditions. This technical guide provides an in-depth overview of the biological activities of Ginsenoside Rg1, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies.

Core Biological Activities and Mechanisms of Action

Ginsenoside Rg1 exerts a broad spectrum of biological effects, including potent neuroprotective, anti-inflammatory, immunomodulatory, cardioprotective, and anti-cancer activities. These effects are mediated through its interaction with various cellular signaling pathways and molecular targets.

Neuroprotective Effects

Ginsenoside Rg1 has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[1][2] Its mechanisms of action are multifaceted and include:

-

Amelioration of Amyloid Pathology: Rg1 has been shown to reduce the accumulation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[1]

-

Inhibition of Oxidative Stress: The compound enhances the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase, thereby mitigating oxidative damage to neuronal cells.[1]

-

Activation of Pro-survival Signaling Pathways: Rg1 promotes neuronal survival by activating key signaling cascades, including the Phosphoinositide 3-kinase/Akt (PI3K/Akt) and Protein Kinase A/cAMP response element-binding protein (PKA/CREB) pathways.[1][3]

-

Anti-apoptotic Effects: It inhibits neuronal apoptosis by modulating the expression of apoptosis-related proteins, such as decreasing caspase-3 activity.[1]

-

Promotion of Neurogenesis: Rg1 has been observed to stimulate the proliferation and differentiation of neural stem cells.[1]

Anti-inflammatory Activity

Ginsenoside Rg1 exhibits potent anti-inflammatory effects in various models of inflammation, including colitis and rheumatoid arthritis.[4][5] Its anti-inflammatory mechanisms involve the modulation of key inflammatory signaling pathways:

-

Inhibition of NF-κB Signaling: Rg1 can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory cytokines and mediators.[4] This is achieved by inhibiting the phosphorylation of IκBα and subsequent nuclear translocation of NF-κB.[4]

-

Modulation of PPAR-γ: Rg1 has been shown to upregulate the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which in turn inhibits the NF-κB signaling pathway.[4]

-

Inhibition of Toll-like Receptor 4 (TLR4): Rg1 can competitively bind to TLR4, thereby preventing the lipopolysaccharide (LPS)-induced inflammatory response.[4][5]

-

Reduction of Pro-inflammatory Cytokines: Treatment with Rg1 leads to a significant reduction in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[4][6]

Immunomodulatory Effects

Ginsenoside Rg1 can modulate the immune system by influencing the activity of various immune cells:

-

T-cell Modulation: Rg1 can enhance the activity of CD4+ T-cells and modulate the differentiation of T helper (Th) cells, promoting a shift towards a Th2 response.[7]

-

Macrophage Polarization: It can regulate the innate immune response in macrophages, differentially modulating the NF-κB and PI3K/Akt/mTOR pathways.[8][9]

-

Dendritic Cell Activation: Rg1 has been shown to activate dendritic cells, suggesting its potential as a vaccine adjuvant.[10]

Cardioprotective Effects

Rg1 has demonstrated protective effects on the cardiovascular system, particularly in the context of cardiac remodeling and ischemia-reperfusion injury.[11] Its cardioprotective mechanisms include:

-

Activation of SIRT1/PINK1/Parkin-Mediated Mitophagy: Rg1 can alleviate cardiac remodeling by enhancing the clearance of damaged mitochondria through the activation of this mitophagy pathway.[11]

-

Inhibition of Cardiac Fibrosis: The compound reduces cardiac fibrosis, a key component of adverse cardiac remodeling.[11]

-

Modulation of Calcium Sensing Receptor (CaSR) Pathway: Rg1 can attenuate mechanical stress-induced cardiac injury by downregulating the CaSR-related pathway.[12]

-

Activation of the PI3K/Akt Pathway: Rg1 can act as a functional ligand for the glucocorticoid receptor, leading to the activation of the PI3K/Akt pathway and subsequent production of nitric oxide (NO), a key molecule in vascular health.[13]

Anti-cancer Activity

Ginsenoside Rg1 has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines.[2][14][15] Its anti-cancer mechanisms include:

-

Induction of Mitotic Arrest: Rg1 can perturb mitotic progression in cancer cells by inhibiting Haspin kinase activity, leading to the depletion of Aurora B at the centromere and subsequent mitotic defects.[2][14]

-

Induction of Apoptosis: It can trigger apoptosis in cancer cells through various mechanisms, including the modulation of the Bcl-2 family of proteins.[15]

-

Inhibition of the mTOR/PI3K/AKT Signaling Pathway: Rg1 has been shown to block this critical survival pathway in cancer cells.[16]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of Ginsenoside Rg1 from various studies.

Table 1: In Vitro Efficacy of Ginsenoside Rg1

| Cell Line | Assay | Endpoint | IC50 / EC50 | Reference |

| MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | Cell Viability | IC50: 8.12 µM | [4] |

| TF-1/Epo (Erythroleukemia) | Cell Proliferation Assay | Cell Viability | IC50 (48h): 62 µM | [17] |

| TF-1/Epo (Erythroleukemia) | Cell Proliferation Assay | Cell Viability | IC50 (72h): 40 µmol/L | [17] |

| MCF-7 (Breast Cancer) | [methyl-3H]thymidine incorporation | Cell Proliferation | EC50: 0.05 pM | [4] |

| HeLa (Cervical Cancer) | ERE-dependent luciferase activity | Estrogenic Activity | EC50: 10 pM | [18] |

| FTO2B (Rat Hepatoma) | [3H]dexamethasone binding competition | Glucocorticoid Receptor Binding | Specific affinity: 1-10 µM | [17] |

Table 2: In Vivo Dosages of Ginsenoside Rg1 in Animal Models

| Animal Model | Condition | Species | Dosage | Route of Administration | Reference |

| Adjuvant-Induced Arthritis | Rheumatoid Arthritis | Rat | 5, 10, 20 mg/kg | Intraperitoneal | [4][11] |

| Dextran Sulfate Sodium (DSS)-Induced Colitis | Colitis | Mouse | 2 mg/10 g b.w. | Oral | [1][2] |

| Left Anterior Descending Coronary Artery Ligation | Cardiac Remodeling | Mouse | Not specified | Not specified | [18] |

| MPTP-induced Neurotoxicity | Parkinson's Disease | Mouse | 5, 10, 20, 40 mg/kg | Intraperitoneal | [2] |

| D-galactose-induced Aging | Aging | Rat | 20 mg/kg/day | Intraperitoneal | [1] |

| Chronic Unpredictable Mild Stress (CUMS) | Depression | Rat | 20, 40 mg/kg | Not specified | [17] |

| Streptozotocin-induced Diabetes | Diabetic Cardiomyopathy | Rat | 20, 40 mg/kg | Not specified | [19] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Ginsenoside Rg1 and a general experimental workflow for its evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. Effect of ginsenoside-Rg1 on experimental Parkinson's disease: A systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. The Study of Mechanisms of Protective Effect of Rg1 against Arthritis by Inhibiting Osteoclast Differentiation and Maturation in CIA Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ginsenoside compound K suppresses the abnormal activation of T lymphocytes in mice with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ginsenoside Rg1 activates ligand-independent estrogenic effects via rapid estrogen receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Anti-Inflammatory Effects of Six Ginsenosides and Rg1 Regulation of Macrophage Polarization and Metabolites to Alleviate Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling pathway of ginsenoside-Rg1 leading to nitric oxide production in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ginsenoside Rg1 down-regulates glucocorticoid receptor and displays synergistic effects with cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of ginsenoside Rg1 through the Wnt/β-catenin signaling pathway in both in vivo and in vitro models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ginsenoside Rg1 Ameliorates Motor Function in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ginsenoside Rg1 attenuates the inflammation and oxidative stress induced by diabetic nephropathy through regulating the PI3K/AKT/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ginsenoside Rg1 Ameliorates Behavioral Abnormalities and Modulates the Hippocampal Proteomic Change in Triple Transgenic Mice of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Ginsenoside-Rg1, one of the major active molecules from Panax ginseng, is a functional ligand of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Ginsenoside Rh1 Exerts Neuroprotective Effects by Activating the PI3K/Akt Pathway in Amyloid-β Induced SH-SY5Y Cells [mdpi.com]

[Compound Name] family of compounds

An In-depth Technical Guide to the Icaritin (B1674259) Family of Compounds

Introduction

Icaritin is a prenylflavonoid natural product derived from plants of the Epimedium genus, commonly known as Horny Goat Weed.[1][2] It is the aglycone and a primary intestinal metabolite of icariin, the most abundant flavonoid in Epimedium.[3][4][5] Icaritin has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, anti-osteoporosis, and potent anti-cancer properties.[2] Its therapeutic potential is being actively investigated in numerous preclinical and clinical studies, particularly in the field of oncology for treating advanced hepatocellular carcinoma (HCC).[2][4]

This guide provides a comprehensive technical overview of Icaritin, its derivatives, mechanisms of action, and key experimental data for researchers, scientists, and drug development professionals.

Chemical Structure and Derivatives

The core structure of the Icaritin family is 8-prenylkaempferol. Icaritin itself is the aglycone, meaning it is the flavonoid structure without any attached sugar moieties.[3] Its primary derivatives are glycosides, where sugar molecules are attached to the core structure.

-

Icariin: This is the most well-known derivative, where the R1 position is substituted with a rhamnose and the R2 position with a glucose molecule.

-

Icariside I: This derivative is formed by the removal of the rhamnose group from Icariin.

-

Icariside II: Formed by the removal of the glucose group from Icariin, it is a significant metabolite.[6]

Upon oral administration, Icariin is metabolized by intestinal bacteria into its more bioactive forms, including Icariside II and Icaritin, which are then absorbed into the bloodstream.[4][7]

Mechanism of Action

Icaritin exerts its biological effects by modulating a multitude of cellular signaling pathways. Its multifaceted mechanism of action contributes to its therapeutic potential across various diseases.[1]

Anti-Cancer Mechanisms

Icaritin's anti-neoplastic effects are well-documented and involve several key pathways:

-

Inhibition of Proliferative Pathways: Icaritin has been shown to inhibit critical signaling pathways that drive cancer cell growth and survival, including the PI3K/Akt/mTOR, JAK/STAT3, and MAPK/ERK pathways.[1][8][9] By suppressing the activation of these pathways, Icaritin can halt cell proliferation and induce apoptosis.[8][10] For instance, it inhibits both constitutive and IL-6-induced STAT3 phosphorylation, a key factor in renal cell carcinoma progression.[9]

-

Induction of Apoptosis: Icaritin promotes programmed cell death in cancer cells through multiple mechanisms. It regulates the expression of the Bcl-2 family of proteins, decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax, thereby shifting the balance towards cell death.[2][11] It also activates caspase cascades (caspase-3, -8) and can induce apoptosis through the Fas-mediated extrinsic pathway.[2][11]

-

Cell Cycle Arrest: The compound can induce cell-cycle arrest, preventing cancer cells from dividing and multiplying.[11]

-

Inhibition of Metastasis and Angiogenesis: Icaritin has been found to inhibit tumor invasion and metastasis by targeting pathways like Akt/mTOR.[2][11] It also suppresses angiogenesis, the formation of new blood vessels that tumors need to grow, by reducing the expression of factors like VEGF.[9]

-

Immunomodulation: A key aspect of Icaritin's anti-cancer activity is its ability to modulate the tumor microenvironment. It can down-regulate the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, which helps restore the anti-tumor activity of T cells.[12] It also inhibits inflammatory pathways, such as the NF-κB pathway, reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α.[1][12]

Osteogenic Effects

Icaritin promotes bone health by stimulating osteoblast (bone-forming cells) differentiation and mineralization.[1][5] This is achieved primarily through the activation of the Wnt/β-catenin signaling pathway, which is crucial for bone formation and remodeling.[1]

Quantitative Data Summary

Bioactivity Data

| Cell Line | Cancer Type | Assay | IC50 / Concentration | Duration | Effect | Reference |

| HEC-1-A | Endometrial Cancer | CCK-8 | 12.5, 25, 50 µM | 24, 48, 72h | Inhibition of proliferation | [10] |

| 786-O, Renca | Renal Cell Carcinoma | Apoptosis Assay | 10, 20 µM | 24h | Induction of apoptosis | [9] |

| PLC/PRF/5 | Hepatocellular Carcinoma | In vivo xenograft | 10 µM | 48h | Inhibition of tumor formation | [13] |

| Hep-12 | Patient-derived HCC | CCK-8 | 7.5 µM | 24, 48h | Inhibition of cell growth | [13] |

Pharmacokinetics Data

The pharmacokinetics of Icaritin are characterized by low oral bioavailability and rapid metabolism.[5][7][14]

| Parameter | Value | Species | Administration | Notes | Reference |

| Icaritin (ICT) | |||||

| LLOQ | 0.5 ng/mL | Rat | Intraperitoneal | UPLC-MS/MS method. | [14][15] |

| Bioavailability | Low | Rat | Oral | Often undetectable in plasma with standard HPLC-UV methods.[5] | [5][16] |

| Glucuronidated Icaritin (GICT) | |||||

| Terminal Half-life (t½) | 4.51 hr | Rat | Intraperitoneal | GICT is the main metabolite and is eliminated slowly. | [14][15] |

| LLOQ | 5 ng/mL | Rat | Intraperitoneal | UPLC-MS/MS method. | [14][15] |

Clinical Trial Data

Icaritin is under investigation in several clinical trials, primarily for advanced hepatocellular carcinoma (HCC).

| Trial ID | Phase | Condition | Dosage | Key Outcomes | Reference |

| NCT01972672 | Phase II | Advanced HCC | 600 mg b.i.d. | Median OS: 254 days; DCR: 34.4%; No ≥grade III drug-related AEs. | [13][17] |

| NCT03236649 | Phase III | PD-L1 Positive Advanced HCC | 600 mg b.i.d. | Compares Icaritin vs. Sorafenib; Primary endpoint is Overall Survival (OS). | [18][19] |

| Phase Ib | Phase Ib | Advanced HCC | 600 mg b.i.d. | 12 patients: 1 PR (10%), 5 SD (50%), 4 PD (40%). | [18] |

| NCT05594927 | Not specified | Unresectable HCC | 600 mg b.i.d. | First-line treatment study. | [20] |

Experimental Protocols

Western Blot for Signaling Pathway Analysis

This protocol is used to detect changes in the phosphorylation or total protein levels of key signaling molecules (e.g., STAT3, Akt, ERK) following Icaritin treatment.

-

Cell Culture and Treatment: Plate cells (e.g., 786-O renal cancer cells) and allow them to adhere. Treat with Icaritin at desired concentrations (e.g., 5, 10, 20 µM) for a specified time (e.g., 2 or 24 hours).[9]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-STAT3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin is typically used as a loading control.[9]

Cell Proliferation Assay (CCK-8)

This assay measures cell viability to assess the inhibitory effect of Icaritin on cancer cell proliferation.

-

Cell Seeding: Seed cells (e.g., HEC-1-A endometrial cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Icaritin (e.g., 12.5, 25, 50 µM) and a vehicle control (DMSO).[10]

-

Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until the color develops.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of Icaritin in an animal model.

-

Animal Model: Use immunocompromised mice, such as 4-6 week old female NOD/SCID mice.[13]

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 PLC/PRF/5 HCC cells) into the flank of each mouse.

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment groups (e.g., vehicle control, Icaritin).

-

Icaritin Administration: Administer Icaritin (e.g., by oral gavage or intraperitoneal injection) according to the study design. Monitor animal body weight as an indicator of toxicity.[13]

-

Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume (e.g., Volume = 0.5 × length × width²).

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as Western blotting for biomarkers (e.g., p-Stat3) or immunohistochemistry.[13]

Visualizations

Caption: Icaritin's multi-target anti-cancer signaling pathways.

Caption: Icaritin's immunomodulatory effect on the PD-1/PD-L1 axis.

Caption: Experimental workflow for an in vivo tumor xenograft study.

References

- 1. What is the mechanism of Icaritin? [synapse.patsnap.com]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics, Tissue Distribution, and Metabolism Study of Icariin in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Icaritin: A Novel Natural Candidate for Hematological Malignancies Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Icaritin Inhibits JAK/STAT3 Signaling and Growth of Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of icaritin on uterine corpus endometrial carcinoma based on network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antineoplastic effects of icaritin: molecular mechanisms and applications – ScienceOpen [scienceopen.com]

- 12. researchgate.net [researchgate.net]

- 13. A novel anti-cancer agent Icaritin suppresses hepatocellular carcinoma initiation and malignant growth through the IL-6/Jak2/Stat3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and metabolism of icaritin in rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and metabolism of icaritin in rats by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. ASCO – American Society of Clinical Oncology [asco.org]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

A Technical Guide to In Silico Modeling of Ibrutinib Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies used to model the interactions of Ibrutinib (B1684441), a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] Ibrutinib is a small molecule drug employed in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] Its mechanism of action involves forming a covalent bond with a specific cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of the B-cell receptor (BCR) signaling pathway that is crucial for B-cell proliferation and survival.[3][4][5]

Ibrutinib's Target and Signaling Pathway

Ibrutinib targets BTK, a key kinase in the B-cell receptor (BCR) signaling pathway.[2][6] Activation of the BCR initiates a signaling cascade involving kinases like LYN and SYK, which in turn activate BTK.[5][7] Activated BTK phosphorylates and activates Phospholipase C gamma 2 (PLCγ2), a critical step that leads to the activation of downstream pathways such as the nuclear factor κB (NF-κB) pathway, promoting cell survival and proliferation.[5][8] By irreversibly inhibiting BTK, Ibrutinib effectively shuts down this pro-survival signaling.[3][8]

Quantitative Data on Ibrutinib Interactions

The potency of Ibrutinib is quantified by various metrics, primarily its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the target's activity. For covalent inhibitors, the potency is also described by kinact/KI, which reflects the efficiency of irreversible binding.[9]

| Target Kinase | Parameter | Value (nM) | Cell Line / Condition | Reference |

| Bruton's Tyrosine Kinase (BTK) | IC50 | 0.5 | Enzyme Assay | [3][10] |

| BTK | IC50 | 11 | B-cell line (anti-IgG stimulated) | [3] |

| HER2-overexpressing Breast Cancer | IC50 | 9.94 | BT474 Cell Line | [11] |

| HER2-overexpressing Breast Cancer | IC50 | 8.89 | SKBR3 Cell Line | [11] |

| Off-Target Kinases with Cysteine Homolog | Parameter | Value (nM) | Reference |

| ITK | IC50 | Data varies | [3] |

| TEC | IC50 | Data varies | [3] |

| BLK | IC50 | Data varies | [3] |

| JAK3 | IC50 | Data varies | [3] |

| EGFR | IC50 | Data varies | [3] |

| HER2 | IC50 | Data varies | [3] |

In Silico Experimental Protocols

Computational modeling is essential for understanding the molecular interactions of Ibrutinib and for discovering new potential inhibitors. Key methodologies include virtual screening, molecular docking, and molecular dynamics simulations.

Molecular docking predicts the preferred orientation of a ligand (Ibrutinib) when bound to a receptor (BTK) to form a stable complex.[12][13] For Ibrutinib, covalent docking is specifically required.

-

Protein Preparation :

-

Obtain the crystal structure of BTK from the Protein Data Bank (PDB).

-

Remove water molecules, ions, and co-crystallized ligands.

-

Add polar hydrogens and assign correct protonation states for amino acid residues, particularly histidines.

-

Perform energy minimization to relieve any steric clashes.

-

-

Ligand Preparation :

-

Obtain the 2D or 3D structure of Ibrutinib.

-

Generate a low-energy 3D conformation.

-

Assign correct atom types and partial charges.

-

Define the reactive acrylamide (B121943) group for the covalent docking simulation.

-

-

Grid Generation :

-

Define the binding site (active site) on the BTK protein. This is typically centered around the key Cys481 residue.

-

A grid box is generated that encompasses this entire binding pocket.

-

-

Covalent Docking Simulation :

-

Use a docking program that supports covalent interactions (e.g., Schrödinger's Covalent Docking workflow, AutoDock with covalent modifications).

-

The software samples various conformations of Ibrutinib within the defined grid box and simulates the formation of the covalent bond between its acrylamide group and the thiol group of Cys481.

-

-

Pose Analysis and Scoring :

-

The resulting docking poses are scored based on a scoring function that estimates the binding affinity.

-

Analyze the top-ranked poses for key intermolecular interactions (hydrogen bonds, hydrophobic interactions) with active site residues like Met477 and Glu475, in addition to the covalent bond with Cys481.[14]

-

MD simulations are used to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the Ibrutinib-BTK complex.[14][15]

-

System Setup :

-

Start with the best-ranked docked pose of the Ibrutinib-BTK complex from the docking protocol.

-

Place the complex in the center of a periodic simulation box (e.g., cubic or dodecahedron).

-

Solvate the system by adding a predefined water model (e.g., TIP3P).[15]

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

-

-

Energy Minimization :

-

Perform energy minimization of the entire system to remove steric clashes and relax the structure, typically using the steepest descent algorithm.[15]

-

-

Equilibration :

-

Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the protein-ligand complex restrained. This is the NVT (isothermal-isochoric) ensemble.

-

Adjust the pressure of the system to the desired level (e.g., 1 bar) while maintaining the temperature. This is the NPT (isothermal-isobaric) ensemble. This step ensures the correct density of the system.

-

-

Production MD Run :

-

Run the simulation for a significant period (e.g., 50-100 nanoseconds or longer) without restraints.[15] Trajectories (snapshots of the system at regular intervals) are saved for analysis.

-

-

Trajectory Analysis :

-

Root Mean Square Deviation (RMSD) : To assess the structural stability of the complex over time.

-

Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein.

-

Hydrogen Bond Analysis : To monitor the persistence of key hydrogen bonds between Ibrutinib and BTK.[16]

-

Binding Free Energy Calculation : Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex from the simulation snapshots.[17]

-

References

- 1. Ibrutinib - Wikipedia [en.wikipedia.org]

- 2. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 5. ascopubs.org [ascopubs.org]

- 6. targetedonc.com [targetedonc.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 9. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure-Based Virtual Screening Reveals Ibrutinib and Zanubrutinib as Potential Repurposed Drugs against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Microsecond simulations to investigate the structural mechanism of super-resistant double mutations in BTK to the covalent inhibitor ibrutinib in multiple leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary Cytotoxicity of Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary cytotoxicity of Paclitaxel (B517696), a cornerstone antineoplastic agent. It details the compound's mechanism of action, summarizes quantitative cytotoxicity data, and provides detailed experimental protocols for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Core Mechanism of Action

Paclitaxel is a member of the taxane (B156437) family of chemotherapeutic drugs, originally isolated from the Pacific yew tree, Taxus brevifolia[1][2][3]. Its primary cytotoxic effect stems from its ability to disrupt the normal function of microtubules, which are essential for cell division[4][5]. Unlike other microtubule-targeting agents that cause depolymerization (e.g., colchicine, vinca (B1221190) alkaloids), Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization[1][2][3][5][6][7].

This stabilization of microtubules has profound cellular consequences. It disrupts the dynamic process of microtubule assembly and disassembly required for the formation and function of the mitotic spindle during cell division[5][6]. This interference activates the mitotic checkpoint, leading to an arrest of the cell cycle in the G2/M phase[2][3][5]. Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, which is the primary mechanism by which Paclitaxel kills cancer cells[2][3][8][9].

Caption: Paclitaxel's core mechanism of action leading to apoptosis.

Key Signaling Pathways in Paclitaxel-Induced Apoptosis

Beyond mitotic arrest, Paclitaxel's cytotoxicity is mediated by a complex network of signaling pathways. The concentration of the drug is a major determinant of which apoptogenic mechanisms are activated[9].

A. Intrinsic (Mitochondrial) Apoptosis Pathway

Paclitaxel treatment modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2[10]. This shift increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then contributes to the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell[10].

Caption: Paclitaxel's influence on the intrinsic apoptosis pathway.

B. MAP Kinase (MAPK) and PI3K/AKT Pathways

Paclitaxel treatment has been shown to activate stress-activated protein kinases (SAPK), including c-Jun N-terminal kinase (JNK) and p38 MAPK, which are involved in promoting apoptosis[9][10][11]. Conversely, it often inhibits pro-survival pathways like the PI3K/AKT pathway. Inhibition of AKT signaling can prevent the phosphorylation and inactivation of pro-apoptotic factors, further sensitizing the cell to death[3][10][12].

-

TAK1-JNK Pathway: Paclitaxel can enhance the levels of TAK1 (Transforming growth factor-beta-activated kinase 1), which in turn activates the JNK pathway through phosphorylation, contributing to apoptosis[11].

-

PI3K/AKT Pathway: Paclitaxel can suppress the PI3K/AKT signaling pathway, which is a key driver of cell survival and proliferation. This inhibition contributes to its cytotoxic effects[10][12].

Caption: Paclitaxel modulates pro-survival and pro-apoptotic signaling.

Quantitative Cytotoxicity Data

The cytotoxic potency of Paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line, exposure time, and specific assay conditions.

Table 1: IC50 Values of Paclitaxel in Various Cancer Cell Lines

| Cell Line Type | Cell Line Name(s) | IC50 Value | Exposure Time | Assay Method |

| Various Human Tumors | 8 different lines | 2.5 - 7.5 nM | 24 hours | Clonogenic Assay[13][14] |

| Ovarian Carcinoma | 7 different lines | 0.4 - 3.4 nM | Not Specified | Clonogenic Assay[15] |

| Breast Cancer | BT-474 | 19 nM | Not Specified | MTT Assay[16] |

| Breast Cancer | MDA-MB-231 | 0.3 µM (300 nM) | Not Specified | MTT Assay[16] |

| Breast Cancer | MCF-7 | 3.5 µM (3500 nM) | Not Specified | MTT Assay[16] |

| Breast Cancer | SKBR3 | 4 µM (4000 nM) | Not Specified | MTT Assay[16] |

Table 2: Summary of Dose- and Time-Dependent Effects

| Observation | Concentration Range | Exposure Time | Cell Line(s) | Reference |

| Apoptosis induction is dose- and time-dependent. | 0 - 20 µM | 6, 12, or 24 hours | HEK293, 8305C | [11] |

| Decreased cell viability is dose-dependent. | 0 - 1 µM | 24 hours | Canine CHMm | [10] |

| Cytotoxicity increases 5- to 200-fold when exposure is prolonged. | Not Specified | 24 to 72 hours | Various | [13][14] |

| Marked cell kill observed only for longer exposures. | Not Specified | ≥ 24 hours | Human Neuroblastoma | [17] |

Note: There is significant variability in reported IC50 values in the literature, which can be attributed to differences in experimental protocols, cell culture conditions, and the specific formulation of Paclitaxel used[16][18].

Experimental Protocols

Accurate assessment of cytotoxicity requires robust and well-defined experimental protocols. The following are standard methods used to evaluate the effects of Paclitaxel.

A. MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][19] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals[4][20].

Protocol:

-

Cell Seeding: Harvest cells in the exponential growth phase. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment[4][19].

-

Paclitaxel Treatment: Prepare serial dilutions of Paclitaxel in complete medium from a stock solution (e.g., 1 mM in DMSO)[4][5]. Remove the medium from the wells and add 100 µL of the diluted Paclitaxel solutions. Include untreated (medium only) and vehicle control (medium with the highest concentration of solvent) wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours)[4][19].

-

MTT Incubation: Add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan[4][19][20].

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals[4][19][21].

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used[19][20].

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

B. Lactate (B86563) Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with various concentrations of Paclitaxel in a 96-well plate as described for the MTT assay.

-

Supernatant Collection: After the incubation period, centrifuge the plate at approximately 400 x g for 5 minutes[10].

-

LDH Reaction: Carefully transfer the cell-free supernatant to a new 96-well plate. Add the LDH reaction mixture, supplied by a commercial kit, to each well[10].

-

Data Acquisition: Incubate as per the manufacturer's instructions and measure the absorbance at the specified wavelength (e.g., 490 nm)[10]. Increased absorbance correlates with increased cell death.

C. Clonogenic Survival Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies after treatment with a cytotoxic agent. It is considered a gold standard for measuring cytotoxicity.

Protocol:

-

Cell Seeding: Seed a low, predetermined number of cells (e.g., 200-1,000 cells/well) into 6-well plates and allow them to attach overnight[19].

-

Drug Treatment: Treat the cells with various concentrations of Paclitaxel for a defined period (e.g., 24 hours)[19].

-

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium[19].

-

Colony Formation: Incubate the plates for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells)[19].

-

Staining and Counting: Fix the colonies with a solution like methanol:acetic acid and stain them with 0.5% crystal violet. Count the number of colonies in each well[19].

-

Analysis: Calculate the surviving fraction for each treatment concentration to generate a cell survival curve.

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Development of Drug Delivery Systems for Paclitaxel-Based Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. stemcell.com [stemcell.com]

- 10. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiproliferative effects of paclitaxel (Taxol) on human renal clear cell carcinomas in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. MTT (Assay protocol [protocols.io]

[Compound Name] IUPAC name and CAS number

An In-depth Technical Guide to Telmisartan (B1682998)

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

-

IUPAC Name: 2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl)benzoic acid

-

CAS Number: 144701-48-4

Executive Summary

Telmisartan is a potent, long-acting angiotensin II receptor blocker (ARB) with a unique dual mechanism of action. It selectively inhibits the angiotensin II type 1 (AT₁) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[1] Additionally, telmisartan acts as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of insulin (B600854) and glucose metabolism. This technical guide provides a comprehensive overview of the pharmacology of telmisartan, including its mechanism of action, pharmacokinetic and pharmacodynamic data, and detailed experimental protocols for its characterization.

Mechanism of Action

Telmisartan's primary mechanism of action is the selective and insurmountable antagonism of the angiotensin II type 1 (AT₁) receptor.[2] By blocking this receptor, telmisartan prevents angiotensin II from exerting its potent vasoconstrictive effects, thereby leading to vasodilation and a decrease in blood pressure.[1] Furthermore, the inhibition of the AT₁ receptor reduces the secretion of aldosterone (B195564), which in turn decreases sodium and water retention.[1]

Telmisartan exhibits a very slow dissociation from the AT₁ receptor, contributing to its long-lasting effects.[2][3] In addition to its ARB activity, telmisartan is unique among ARBs in that it also functions as a partial agonist of PPARγ.[1] This activity is thought to contribute to its beneficial metabolic effects.

Signaling Pathways

The primary signaling pathway affected by telmisartan is the renin-angiotensin-aldosterone system (RAAS). By blocking the AT₁ receptor, telmisartan interrupts the downstream signaling cascade that leads to vasoconstriction and aldosterone release.

Telmisartan has also been shown to influence other signaling pathways. For instance, it can inhibit the activation of AKT and ERK, two key proteins involved in cell growth and differentiation, independent of its AT₁ receptor blockade and PPARγ activation.[4]

Quantitative Data

Pharmacokinetic Properties

The pharmacokinetic profile of telmisartan has been extensively studied in both healthy volunteers and hypertensive patients. A summary of key parameters is presented below.

| Parameter | Value | Population | Reference |

| Apparent Clearance (CL/F) | 18.3 L/h | Healthy & Hypertensive | [5] |

| Apparent Central Volume of Distribution (V1/F) | 20.7 L | Healthy & Hypertensive | [5] |

| Apparent Peripheral Volume of Distribution (V2/F) | 360 L | Healthy & Hypertensive | [5] |

| Absorption Rate Constant (ka) | 0.183 h⁻¹ | Healthy & Hypertensive | [5] |

| Absorption Lag Time | 0.228 h | Healthy & Hypertensive | [5] |

| Terminal Elimination Half-life (t₁/₂) | ~24 hours | Hypertensive | [5] |

| Time to Peak Plasma Concentration (t_max) | 0.5 - 3 h | Healthy | [6] |

| Bioavailability | 42-100% | - | |

| Protein Binding | ≥99.5% | - |

Efficacy in Hypertension

Clinical trials have consistently demonstrated the efficacy of telmisartan in lowering blood pressure in patients with hypertension.

| Study Population | Treatment | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Reference |

| Mild to Moderate Hypertensives | Telmisartan 40mg | 10 | 7 | [7] |

| Mild to Moderate Hypertensives | Telmisartan 80mg (after 40mg) | Additional 4.4 | Additional 3.3 | [7] |

| Hypertensive Patients (Monotherapy) | Telmisartan | 19.8 | 8.8 | [8] |

| Hypertensive Patients (Dual Therapy) | Telmisartan + other | 23.7 | 10.3 | [8] |

| Hypertensive Patients (Triple Therapy) | Telmisartan + others | 28.6 | 12.1 | [8] |

Experimental Protocols

AT₁ Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of telmisartan for the AT₁ receptor.[9]

Objective: To determine the inhibitory concentration (IC₅₀) and binding affinity (Ki) of telmisartan for the human AT₁ receptor.

Materials:

-

Cell membranes from a cell line overexpressing the human AT₁ receptor (e.g., CHO-hAT1 cells).

-

Radiolabeled AT₁ receptor antagonist (e.g., [³H]candesartan or [¹²⁵I]Sar¹,Ile⁸-AngII).

-

Unlabeled telmisartan.

-

Assay buffer.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from CHO-hAT1 cells according to standard laboratory protocols.

-

Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled telmisartan.

-

Incubation: Incubate the mixture at 37°C for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

PPARγ Luciferase Reporter Assay

This protocol outlines a method to measure the functional activation of PPARγ by telmisartan.[9]

Objective: To determine the half-maximal effective concentration (EC₅₀) and maximal efficacy (Eₘₐₓ) of telmisartan as a PPARγ agonist.

Materials:

-

A suitable cell line (e.g., HEK293T or COS-7).

-

Expression vector for human PPARγ.

-

Luciferase reporter plasmid containing a PPAR response element (PPRE).

-

An internal control vector (e.g., Renilla luciferase).

-

Transfection reagent.

-

Telmisartan.

-

Dual-luciferase reporter assay system.

Procedure:

-

Cell Culture and Transfection: Culture the cells and transiently transfect them with the PPARγ expression vector, the PPRE-luciferase reporter plasmid, and the internal control vector.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of telmisartan.

-

Incubation: Incubate the cells for an appropriate period to allow for gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the telmisartan concentration to determine the EC₅₀ and Eₘₐₓ values.

References

- 1. What is the mechanism of Telmisartan? [synapse.patsnap.com]

- 2. In vitro and in vivo characterization of the activity of telmisartan: an insurmountable angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Telmisartan Induced Inhibition of Vascular Cell Proliferation beyond Angiotensin Receptor Blockade and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 7. scielo.br [scielo.br]

- 8. Clinical data analysis of telmisartan for hypertension management in Indian population - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ibuprofen and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen (B1674241), chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a cornerstone nonsteroidal anti-inflammatory drug (NSAID) first synthesized in the 1960s.[1] It belongs to the propionic acid class of NSAIDs and is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Ibuprofen is available as a racemic mixture of two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen.[1] The pharmacological activity is primarily attributed to the (S)-enantiomer.[3][4]

The journey to discover ibuprofen was initiated in the 1950s by the Boots Pure Drug Company, with the goal of developing a safer alternative to aspirin (B1665792) for treating rheumatoid arthritis.[2] After screening numerous compounds, ibuprofen was patented in 1961 and launched as a prescription drug in the United Kingdom in 1969.[2]

Mechanism of Action: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for ibuprofen and its derivatives is the non-selective inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[2][5][6][7] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[2][5][6][7]

-

COX-1 Inhibition : This enzyme is constitutively expressed in most tissues and plays a role in homeostatic functions, such as protecting the gastric mucosa.[2] Inhibition of COX-1 is associated with some of the gastrointestinal side effects of ibuprofen.[2][6]

-

COX-2 Inhibition : This enzyme is typically induced during inflammatory responses.[6] Its inhibition is primarily responsible for the anti-inflammatory, analgesic, and antipyretic effects of ibuprofen.[1][4][6]

By blocking the COX enzymes, ibuprofen reduces the synthesis of prostaglandins, thereby mitigating inflammation, pain, and fever.[6][7]

Figure 1: Ibuprofen's primary mechanism via COX-1 and COX-2 inhibition.

Ibuprofen Derivatives

Research into ibuprofen derivatives has largely focused on isolating the more active enantiomer and modifying the carboxylic acid group to reduce gastrointestinal toxicity and enhance pharmacological properties.[2]

Dexibuprofen (S-(+)-ibuprofen)

Dexibuprofen is the pharmacologically active S-(+)-enantiomer of ibuprofen.[8] It is a more potent inhibitor of COX enzymes than the racemic mixture.[5][8] Using the pure enantiomer allows for a lower therapeutic dose, which can lead to a better safety profile, particularly concerning gastrointestinal side effects.[8][9]

Prodrugs and Novel Formulations

To improve solubility, reduce gastric irritation, and enhance bioavailability, various prodrugs of ibuprofen have been developed. These often involve esterification or amidation of the carboxylic acid group.[2][10] For instance, esterification with methanol (B129727) under microwave irradiation is one synthetic route.[10] Other research has focused on creating novel derivatives, such as hydrazides and Schiff's bases, which have shown profound analgesic and anti-inflammatory properties with reduced ulcerogenic potential in animal models.[10][11]

Quantitative Data

Physicochemical Properties

Ibuprofen is a crystalline solid with poor water solubility but is readily soluble in most organic solvents.[3][12][13]

| Property | Value | Reference |

| Molar Mass | 206.285 g/mol | [4] |

| Melting Point | 75 to 78 °C | [4] |

| Water Solubility | < 1 mg/mL | [3] |

Pharmacokinetic Parameters

Ibuprofen is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours.[6] It is highly bound to plasma proteins (around 99%) and has an elimination half-life of approximately 2 to 4 hours.[4][14]

| Parameter | Ibuprofen (Racemic) | Dexibuprofen | Reference |

| Bioavailability | 80-100% (oral) | Not specified, but higher plasma exposure | [4][8] |

| Protein Binding | ~99% | Not specified | [4] |

| Elimination Half-life | 2-4 hours | Not specified | [4] |

| Tmax (Time to Peak) | 1-2 hours | 2.1 - 2.2 hours | [6][15] |

A comparative study showed that a 0.2g injection of dexibuprofen resulted in a 184.6% maximal plasma concentration and a 136.9% area under the curve (AUC) compared to a 0.2g ibuprofen injection.[8]

Potency (IC50 Values)

The inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. For ibuprofen and its derivatives, this is often measured against COX-1 and COX-2 enzymes.

| Compound | Target | IC50 (µM) | Reference |

| (S)-Ibuprofen | COX-1 | 2.1 | [16] |

| (S)-Ibuprofen | COX-2 | 1.6 | [16] |

| Ibuprofen (unspecified) | FAAH | 70 | [17] |

| Ibuprofen (unspecified) | COX-2 | 31.4 | [18] |

| Novel Hydrazide Derivative (HL) | COX-2 | 4.9 | [18] |

| Co-complex of HL | COX-2 | 1.7 | [18] |

| Ni-complex of HL | COX-2 | 3.7 | [18] |

| Cu-complex of HL | COX-2 | 5.6 | [18] |

| Sm-complex of HL | COX-2 | 2.9 | [18] |

| Gd-complex of HL | COX-2 | 2.3 | [18] |

FAAH: Fatty acid amide hydrolase

Experimental Protocols

In Vitro COX Inhibition Assay (Human Whole Blood Assay)

This assay is a standard method to determine the IC50 values of NSAIDs for both COX-1 and COX-2.[19]

Objective: To measure the concentration of an inhibitor required to inhibit 50% of COX-1 and COX-2 activity.

Methodology:

-

Blood Collection: Venous blood is drawn from healthy volunteers who have not consumed NSAIDs for at least two weeks.[19]

-

COX-1 Assay:

-

Whole blood is aliquoted into tubes with varying concentrations of the test compound.[19]

-

The tubes are incubated at 37°C for 1 hour to allow clotting, which triggers COX-1 activity.[19]

-

Serum is separated by centrifugation.[19]

-

The concentration of Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product Thromboxane A2, is measured using ELISA or LC-MS/MS.[19]

-

-

COX-2 Assay:

-

Whole blood is aliquoted into tubes containing Lipopolysaccharide (LPS) to induce COX-2 expression, along with varying concentrations of the test compound.[19]

-

The samples are incubated at 37°C for 24 hours.[19]

-

Plasma is separated by centrifugation.[19]

-

The concentration of Prostaglandin E2 (PGE2), a primary product of COX-2, is measured using ELISA or LC-MS/MS.[19]

-

-

Data Analysis:

General Workflow for Synthesis of Ibuprofen Derivatives

The synthesis of ibuprofen derivatives often starts from ibuprofen itself, modifying the carboxylic acid group. A common approach involves esterification followed by the creation of hydrazides and then Schiff bases.[10]

Figure 2: General workflow for synthesizing ibuprofen derivatives.

Conclusion

Ibuprofen remains a vital medication in the management of pain and inflammation. Its well-understood mechanism of action, centered on the non-selective inhibition of COX enzymes, has provided a foundation for extensive research. The development of derivatives, such as the more potent enantiomer dexibuprofen and various prodrugs, highlights the ongoing efforts to refine its therapeutic index by enhancing efficacy and improving safety profiles.[2] This guide provides a technical overview of the core pharmacology, quantitative data, and key experimental methodologies relevant to ibuprofen and its derivatives, serving as a valuable resource for professionals in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. news-medical.net [news-medical.net]

- 4. Ibuprofen - Wikipedia [en.wikipedia.org]

- 5. ClinPGx [clinpgx.org]

- 6. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 7. news-medical.net [news-medical.net]

- 8. Comparative Pharmacokinetics and Safety Studies of Dexibuprofen Injection and a Branded Product Ibuprofen Injection in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. physicochemical characteristics of ibuprofen | PPTX [slideshare.net]

- 13. pharmtech.com [pharmtech.com]

- 14. tga.gov.au [tga.gov.au]

- 15. Pharmacokinetics of dexibuprofen administered as 200 mg and 400 mg film-coated tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflammatory Studies, and DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Early-Stage Research of Gefitinib

An Introduction to Gefitinib (B1684475): A Targeted Therapy

Gefitinib, marketed as Iressa, is a significant player in the targeted therapy of Non-Small Cell Lung Cancer (NSCLC), especially for patients with specific genetic markers.[1] As a first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), its primary function is to competitively and reversibly inhibit the EGFR signaling pathway.[1] This guide offers a detailed technical look at the molecular interactions, cellular effects, and resistance mechanisms related to gefitinib treatment in NSCLC. It is designed to be a thorough resource for researchers and professionals in oncology drug development.[1]

Core Mechanism of Action

Gefitinib is a synthetic anilinoquinazoline (B1252766) compound that exerts its anti-cancer effects by selectively targeting the intracellular tyrosine kinase domain of EGFR, also known as ErbB1 or HER1.[1][2] The binding of ligands like Epidermal Growth Factor (EGF) to EGFR's extracellular domain triggers receptor dimerization and subsequent autophosphorylation of key tyrosine residues within the intracellular domain. This phosphorylation initiates a cascade of downstream signaling pathways vital for cell proliferation, survival, and differentiation.[1][3]

Gefitinib functions as an ATP-competitive inhibitor.[1] It reversibly binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, which blocks the transfer of the gamma-phosphate from ATP to tyrosine residues.[1] This inhibition of autophosphorylation effectively stops the activation of the EGFR signaling cascade, leading to the suppression of tumor cell growth, induction of apoptosis, and a reduction in angiogenesis.[1][4] The effectiveness of gefitinib is most notable in NSCLC patients whose tumors have activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21.[1][3] These mutations result in a constitutively active EGFR, making the cancer cells dependent on this pathway for their growth and survival.[3]

Preclinical Data

In Vitro Activity

The sensitivity of lung cancer cell lines to gefitinib varies and is often linked to their EGFR mutation status. The half-maximal inhibitory concentration (IC50) is a crucial metric for measuring this sensitivity.

| Cell Line | EGFR Mutation Status | Gefitinib IC50 |

| PC-9 | Exon 19 Deletion | 13.06 nM - 77.26 nM |

| HCC827 | Exon 19 Deletion | 13.06 nM |

| H3255 | L858R | 3 nM - 40 nM |

| H1650 | Exon 19 Deletion (Resistant) | 31.0 ± 1.0 µM |

| H1975 | L858R and T790M (Resistant) | >10 µM |

| A549 | Wild-Type | ~10 µM |

Note: IC50 values can differ between studies due to variations in experimental conditions (e.g., assay duration, cell density).[5]

In Vivo Pharmacokinetics (Mouse Models)

Pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of gefitinib.

| Parameter | Value | Conditions |

| Bioavailability | - | Well absorbed after oral administration.[2] |

| Peak Plasma Concentration | 3-7 hours post-oral administration.[6] | - |

| Protein Binding | ~90% | - |

| Half-life (T1/2) | 2.6 hours | Following a 10 mg/kg intravenous administration in mice.[7] |

| Metabolism | Primarily by CYP3A4 in the liver.[6][8][9] | - |

| Excretion | Predominantly in feces.[6][7][8] | - |

| AUC(total brain)/AUC(total blood) | 0.4 (50 mg/kg), 0.7 (200 mg/kg) | In a mouse model of brain metastasis.[10] |

Key Experimental Protocols

EGFR Kinase Assay (Luminescent)

This protocol is for measuring the enzymatic activity of EGFR and the inhibitory potential of compounds like gefitinib.

Materials:

-

EGFR enzyme (recombinant)

-

Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

Kinase reaction buffer

-

Gefitinib (or other inhibitors)

-

ADP-Glo™ Kinase Assay kit

-

96-well plates

-

Plate reader (luminometer)

Procedure:

-

Compound Preparation: Prepare serial dilutions of gefitinib in the kinase reaction buffer.

-

Reaction Setup: In a 96-well plate, add the EGFR enzyme, the kinase substrate, and the diluted gefitinib.

-

Initiation: Start the reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]

-

Data Acquisition: Measure the luminescence using a microplate reader.[11]

-

Analysis: Determine the IC50 value by plotting the percentage of kinase activity against the concentration of gefitinib.[1]

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of gefitinib on the viability of cancer cell lines.[12]

Materials:

-

Cancer cell line (e.g., A549, HCC827)[12]

-

Complete cell culture medium[12]

-

Gefitinib stock solution (e.g., 10 mM in DMSO)[12]

-

96-well plates[12]

-

MTT solution (5 mg/mL in PBS)[12]

-

DMSO[12]

-

Microplate reader[12]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-5,000 cells/well and allow them to attach overnight.[12]

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of gefitinib. Include a vehicle control (DMSO).[5]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[12]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.[12]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[5][12]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]

Western Blot Analysis of EGFR Signaling

This protocol evaluates the effect of gefitinib on the phosphorylation of EGFR and its downstream targets.

Materials:

-

Cancer cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with gefitinib for the desired duration, then wash with ice-cold PBS and lyse them.[12]

-

Protein Quantification: Determine the protein concentration of the lysates.[12]

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[12]

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.[12]

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]

Visualizations

EGFR Signaling Pathway and Gefitinib's Point of Inhibition

References

- 1. benchchem.com [benchchem.com]

- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Acetylsalicylic Acid (Aspirin)

Introduction:

Acetylsalicylic acid, commonly known as aspirin (B1665792), is a widely used medication for relieving pain, reducing fever, and decreasing inflammation.[1] Its synthesis is a classic example of esterification and is a fundamental procedure in pharmaceutical chemistry.[2][3] The process involves the acetylation of salicylic (B10762653) acid using acetic anhydride (B1165640) in the presence of an acid catalyst.[2][4][5] This document provides a detailed protocol for the synthesis, purification, and characterization of aspirin for research purposes.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of aspirin under laboratory conditions.

Table 1: Reactant and Product Stoichiometry

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Moles |

| Salicylic Acid | C₇H₆O₃ | 138.12 | 2.0 g | 0.0145 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 5.0 mL | 0.0529 |

| Acetylsalicylic Acid | C₉H₈O₄ | 180.16 | (Theoretical Yield) | 0.0145 |

Note: Acetic anhydride is used in excess to ensure the complete conversion of salicylic acid.[6]

Table 2: Typical Yield and Purity of Synthesized Aspirin

| Parameter | Value | Reference |

| Theoretical Yield | 2.61 g | Calculated |

| Actual Yield (Range) | 1.74 g - 1.88 g | [7] |

| Percent Yield (Range) | 66.8% - 72.5% | [7][8] |

| Melting Point (Literature) | 135-136 °C | [7] |

| Melting Point (Experimental) | 134-140 °C | [8][9] |

Experimental Protocols

This section details the step-by-step methodology for the synthesis and purification of aspirin.

1. Synthesis of Acetylsalicylic Acid:

-

Place 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask.[10]

-

In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask.[11]

-

Slowly add 5-10 drops of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄).[10][12]

-

Gently swirl the flask to ensure thorough mixing of the reactants.[10]

-

Heat the flask in a water bath at approximately 70-80°C for 10-15 minutes.[13]

-

Remove the flask from the water bath and allow it to cool to room temperature.

-

Cautiously add 20 mL of cold water to the flask to decompose the excess acetic anhydride.[11] Be aware that this reaction is exothermic and may produce vapors.[11]

-